molecular formula C8H6BrF3O B6248723 1-bromo-3-(1,1,2-trifluoroethoxy)benzene CAS No. 2613384-29-3

1-bromo-3-(1,1,2-trifluoroethoxy)benzene

Cat. No. B6248723
CAS RN: 2613384-29-3
M. Wt: 255
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-3-(1,1,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H6BrF3O. It has a molecular weight of 255.03 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-bromo-3-(1,1,2-trifluoroethoxy)benzene is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-8(11,12)5-10/h1-4H,5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Physical And Chemical Properties Analysis

1-bromo-3-(1,1,2-trifluoroethoxy)benzene is a liquid at room temperature . It has a refractive index of 1.462 (lit.) . The compound has a density of 1.62 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

1-Bromo-3-(trifluoroethoxy)benzene may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . It may also be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep [2,2′-bis(diphenylphosphino)-6,6′-ditrifluoromethoxy-1,1′-biphenyl] . These potential applications suggest that this compound could have significant utility in the field of organic synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-(1,1,2-trifluoroethoxy)benzene involves the bromination of 3-(1,1,2-trifluoroethoxy)benzene using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as chloroform or carbon tetrachloride. The resulting product is then purified using column chromatography or recrystallization.", "Starting Materials": [ "3-(1,1,2-trifluoroethoxy)benzene", "Brominating agent (NBS or bromine)", "Catalyst (such as iron or aluminum bromide)", "Solvent (such as chloroform or carbon tetrachloride)" ], "Reaction": [ "Step 1: Dissolve 3-(1,1,2-trifluoroethoxy)benzene in an appropriate solvent such as chloroform or carbon tetrachloride.", "Step 2: Add the brominating agent (NBS or bromine) and the catalyst (such as iron or aluminum bromide) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux conditions for several hours.", "Step 4: Allow the reaction mixture to cool and then filter off any solids that may have formed.", "Step 5: Purify the resulting product using column chromatography or recrystallization.", "Step 6: The final product is 1-bromo-3-(1,1,2-trifluoroethoxy)benzene." ] }

CAS RN

2613384-29-3

Product Name

1-bromo-3-(1,1,2-trifluoroethoxy)benzene

Molecular Formula

C8H6BrF3O

Molecular Weight

255

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.